N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrrolidine ring, a methoxymethyl group, and a cycloheptanimine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine typically involves the reaction of a pyrrolidine derivative with a methoxymethylating agent, followed by the introduction of the cycloheptanimine group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted products with different functional groups.
Aplicaciones Científicas De Investigación
N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine include:
- N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-1,1,1-trimethylsilanamine
- 1-benzylimidazolidine-2,4-dione
- 4-phenyl-1,3-thiazol-2-amine
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
72170-88-8 |
---|---|
Fórmula molecular |
C13H24N2O |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine |
InChI |
InChI=1S/C13H24N2O/c1-16-11-13-9-6-10-15(13)14-12-7-4-2-3-5-8-12/h13H,2-11H2,1H3/t13-/m0/s1 |
Clave InChI |
OXTBRBYXUHHXRM-ZDUSSCGKSA-N |
SMILES isomérico |
COC[C@@H]1CCCN1N=C2CCCCCC2 |
SMILES canónico |
COCC1CCCN1N=C2CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.